molecular formula C10H9N3O2 B1445881 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide CAS No. 1787857-96-8

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No. B1445881
M. Wt: 203.2 g/mol
InChI Key: CFHYPBQCZODMFM-UHFFFAOYSA-N
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Description

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (7-AO-DHQC) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 182.22 g/mol and a melting point of 139-142°C. 7-AO-DHQC is synthesized via a condensation reaction of an amine and an aldehyde, and is widely used as a starting material for the synthesis of other compounds.

Scientific Research Applications

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as polymers, pharmaceuticals, and dyes. It is also used in the synthesis of fluorescent probes, which are used in biological imaging. In addition, 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds.

Mechanism Of Action

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide acts as an electrophile in organic reactions, meaning it can react with nucleophiles such as amines and carboxylic acids. In the condensation reaction used to synthesize 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide, the amine acts as a nucleophile and the aldehyde acts as an electrophile. The reaction occurs when the nucleophile attacks the electrophile, forming an imine intermediate, which is then hydrolyzed to form the desired product.

Biochemical And Physiological Effects

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has no known biochemical or physiological effects. It is not known to be toxic, and is not known to have any effect on human health.

Advantages And Limitations For Lab Experiments

The main advantage of using 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide in lab experiments is its availability. It is easily synthesized from readily available starting materials, and can be isolated in high yields. Additionally, it is relatively stable and can be stored for long periods of time. However, it is important to note that 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a moderately reactive compound, and should be handled with care.

Future Directions

The synthesis of 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has potential applications in the synthesis of other compounds. For example, it could be used as a starting material in the synthesis of polymers, pharmaceuticals, and dyes. Additionally, it could be used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Furthermore, it could be used in the synthesis of fluorescent probes, which are used in biological imaging. Finally, 7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide could be used to study the mechanism of action of other compounds, or to develop new reactions and synthetic pathways.

properties

IUPAC Name

7-amino-1-oxo-2H-isoquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-5-1-2-6-7(3-5)10(15)13-4-8(6)9(12)14/h1-4H,11H2,(H2,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHYPBQCZODMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
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Reactant of Route 5
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Reactant of Route 6
7-Amino-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

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